

Technical Monograph: 3-Chloro-N-(1-phenylethyl)propanamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Chloro-N-(1-phenylethyl)propanamide

CAS No.: 80364-90-5

Cat. No.: B1364178

[Get Quote](#)

Executive Summary

3-Chloro-N-(1-phenylethyl)propanamide (CAS: 80364-90-5) is a specialized chiral building block used primarily in the synthesis of

-lactam antibiotics (azetidin-2-ones) and as a resolving agent intermediate.^[1] Structurally, it consists of a 3-chloropropanoyl chain coupled to a chiral 1-phenylethylamine moiety.

Its significance lies in its dual functionality:

- **Electrophilic Potential:** The terminal alkyl chloride serves as a leaving group for intramolecular cyclization, forming the strained four-membered lactam ring.
- **Chiral Induction:** The 1-phenylethyl group acts as a robust chiral auxiliary, allowing for the separation of diastereomers or the induction of stereochemistry during downstream transformations.

This guide details the synthesis, mechanistic pathways, and critical cyclization protocols required to utilize this compound in drug development workflows.

Chemical Identity & Properties

Property	Data
IUPAC Name	3-chloro-N-(1-phenylethyl)propanamide
CAS Number	80364-90-5
Molecular Formula	
Molecular Weight	211.69 g/mol
Physical State	White to off-white solid
Solubility	Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Key Functional Groups	Secondary Amide, Primary Alkyl Chloride, Chiral Benzylic Center

Synthetic Protocol: Acylation Pathway

The synthesis of **3-Chloro-N-(1-phenylethyl)propanamide** proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) between 3-chloropropionyl chloride and 1-phenylethylamine.

Reagents & Materials

- Substrate: (R)- or (S)-1-Phenylethylamine (1.0 equiv)
- Acylating Agent: 3-Chloropropionyl chloride (1.1 equiv)
- Base: Triethylamine (TEA) (1.2 equiv) – Critical for scavenging HCl.
- Solvent: Anhydrous Dichloromethane (DCM)
- Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology

- Preparation: Charge a flame-dried 3-neck round-bottom flask with 1-phenylethylamine and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

- **Base Addition:** Add Triethylamine (TEA) dropwise. Note: The reaction is exothermic; temperature control is vital to prevent side reactions.
- **Acylation:** Add 3-Chloropropionyl chloride dropwise over 30 minutes, maintaining the internal temperature below 5°C. The solution will become cloudy as TEA·HCl salts precipitate.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS.
- **Quench & Workup:**
 - Wash the organic layer with 1M HCl (2x) to remove unreacted amine.
 - Wash with Saturated NaHCO₃ (2x) to remove unreacted acid chloride (hydrolyzed to acid).
 - Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
- **Purification:** Recrystallize the crude solid from a Hexanes/Ethyl Acetate mixture to yield the pure amide.

Mechanistic Analysis & Side Reactions

Understanding the competing pathways is essential for high-yield synthesis. The primary threat to yield is the elimination of the alkyl chloride to form an acrylamide.

Pathway A: Desired Acylation

The amine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is expelled, and the proton is scavenged by TEA.

Pathway B: Competing Elimination (The "Acrylamide Trap")

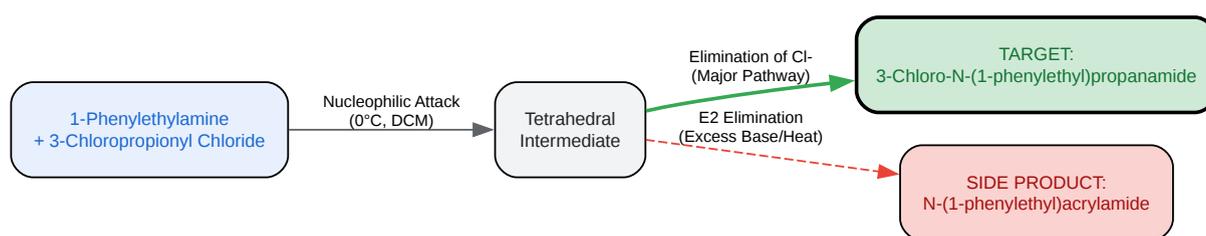
Under basic conditions (excess TEA or higher temperatures), the acidic

-protons of the 3-chloropropionyl group can be deprotonated, leading to E2 elimination of HCl. This yields N-(1-phenylethyl)acrylamide, an irreversible side product.

Mitigation Strategy:

- Maintain strictly low temperatures (0°C) during addition.
- Avoid large excesses of base.
- Add the acid chloride slowly to prevent localized heating.

Visualization: Synthesis & Competing Pathways



[Click to download full resolution via product page](#)

Figure 1: Mechanistic divergence between stable amide formation and acrylamide elimination.

Downstream Application: Cyclization to -Lactams

The most high-value application of **3-Chloro-N-(1-phenylethyl)propanamide** is its conversion to 1-(1-phenylethyl)azetid-2-one. This intramolecular alkylation constructs the

-lactam core found in monobactam antibiotics.

Cyclization Protocol (Intramolecular Alkylation)

Unlike the Staudinger synthesis (Imine + Ketene), this route relies on cyclizing the pre-formed amide. This requires a strong base to deprotonate the amide nitrogen, increasing its nucleophilicity for an intramolecular

attack on the C-Cl bond.

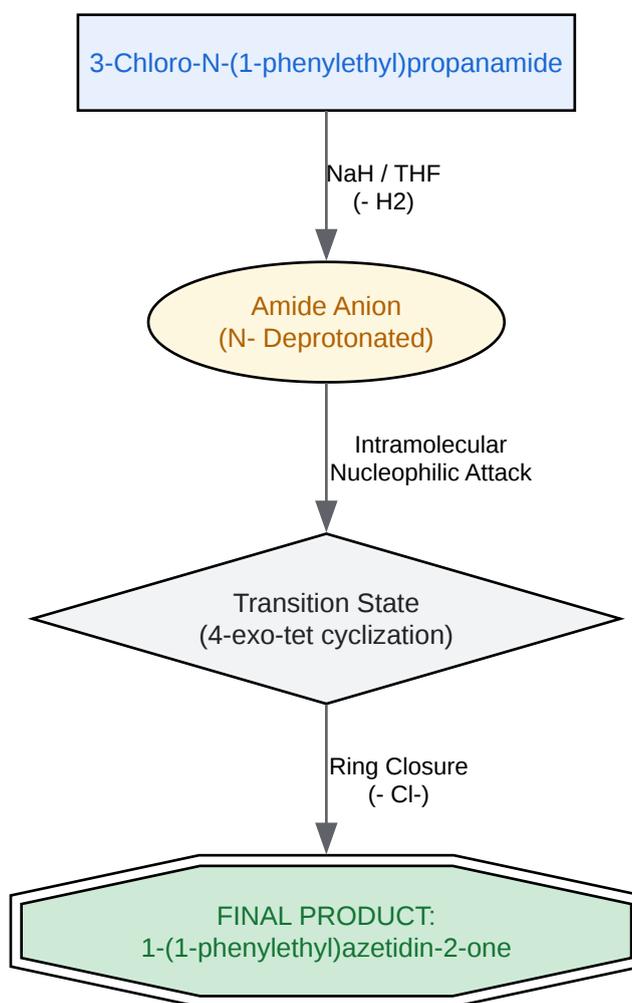
Reagents:

- Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (t-BuOK).
- Solvent: Anhydrous THF or DMF (DMF accelerates the reaction but is harder to remove).
- Catalyst (Optional): Tetrabutylammonium iodide (TBAI) can accelerate the reaction via the Finkelstein effect (Cl \rightarrow I).

Procedure:

- Dissolve **3-Chloro-N-(1-phenylethyl)propanamide** in anhydrous THF.
- Cool to 0°C and carefully add NaH (1.2 equiv). Hydrogen gas will evolve.
- Stir at 0°C for 30 minutes, then reflux for 2–6 hours.
- Mechanism: The amide anion attacks the α -carbon, displacing chloride and closing the 4-membered ring.

Visualization: β -Lactam Ring Closure



[Click to download full resolution via product page](#)

Figure 2: The 4-exo-tet cyclization pathway yielding the bioactive beta-lactam core.

Safety & Handling

- **Corrosivity:** 3-Chloropropionyl chloride is highly corrosive and lachrymatory. Handle only in a fume hood.
- **Alkylating Hazard:** The product contains a reactive alkyl chloride. While less volatile than the starting material, it should be treated as a potential alkylating agent (carcinogen suspect).
- **Waste:** Aqueous waste from the synthesis contains triethylamine hydrochloride and must be disposed of according to organic salt protocols.

References

- Chemical Synthesis of 3-Chloro-1-propanol and Derivatives. Google Patents. CN110668918A.
- 3-Chloro-N-(4-methoxyphenyl)propanamide: Crystal Structure and Amide Resonance. Acta Crystallographica Section E. 2011.[2] Available at: [\[Link\]](#)
- Synthesis of 2-Azetidinones via Cycloaddition Approaches. Molecules. 2021. Available at: [\[Link\]](#)
- Resolution of 1-Phenylethylamine via Diastereomer Formation. LibreTexts Chemistry. Available at: [\[Link\]](#)
- Preparation of 3-Chloro-beta-lactams. ResearchGate. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-chloro-N-(1-phenylethyl)propanamide - CAS:40023-41-4 - 北京欣恒研科技有限公司 [\[konoscience.com\]](http://konoscience.com)
- 2. [researchgate.net](https://www.researchgate.net) [\[researchgate.net\]](#)
- To cite this document: BenchChem. [Technical Monograph: 3-Chloro-N-(1-phenylethyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1364178#3-chloro-n-1-phenylethyl-propanamide-literature-review\]](https://www.benchchem.com/product/b1364178#3-chloro-n-1-phenylethyl-propanamide-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com